molecular formula C35H59N13O14S2 B1638816 H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH CAS No. 126716-28-7

H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH

Cat. No. B1638816
CAS RN: 126716-28-7
M. Wt: 950.1 g/mol
InChI Key: PGHOMSJTGFXHJE-SFHRIDMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH” is a cyclic RGD peptide . It has been used in the study of vascular wound response . This peptide causes vasodilation when applied to isolated rat cremaster arterioles . The vasodilation is dependent on the interaction of the soluble cRGD sequence with the αvβ3 integrin expressed by smooth muscle cells in the arteriolar wall .


Molecular Structure Analysis

The peptide has a disulfide bond between Pen² and Cys⁹ . The molecular weight is 948.05 and the chemical formula is C₃₅H₅₇N₁₃O₁₄S₂ .


Physical And Chemical Properties Analysis

The peptide is in the form of a trifluoroacetate salt . It has a molecular weight of 948.05 and a chemical formula of C₃₅H₅₇N₁₃O₁₄S₂ . The peptide should be stored at temperatures below -15°C .

Scientific Research Applications

Peptide-Polyurethane Conjugates

A study by Braatz et al. (1993) explored the biological properties of peptide-polyurethane conjugates involving peptides with the Arg-Gly-Asp sequence. The research found that conjugation to a polymer resolved issues of rapid loss from circulation while retaining biological activity. This suggests potential applications in enhancing the circulatory half-life of peptides for therapeutic purposes (Braatz et al., 1993).

Role in Cell Adhesion

Pierschbacher and Ruoslahti (1987) investigated the influence of stereochemistry in peptides containing the Arg-Gly-Asp sequence. They found that specific substitutions in the sequence affected the peptide's ability to inhibit cell attachment to fibronectin and vitronectin substrates, highlighting its role in cell adhesion and the potential for designing synthetic probes selective for individual receptors (Pierschbacher & Ruoslahti, 1987).

Destabilization in Osteogenesis Imperfecta

Beck et al. (2000) used peptides to study the effect of amino acid substitutions in the collagen triple helix, a major cause of osteogenesis imperfecta (OI). This research provides insight into how specific amino acid replacements can affect the stability of collagen-like structures, relevant to understanding and potentially treating OI (Beck et al., 2000).

Fibrinogen-like Peptides and Blood Clotting

A study by Ni et al. (1988) on fibrinogen-like peptides revealed insights into the conformational characteristics of peptides in solution, which are important for understanding blood clotting mechanisms. This could have implications for designing anticoagulants or treatments for clotting disorders (Ni et al., 1988).

GPIIb-IIIa Receptor Antagonism

Tung et al. (1993) explored the GPIIb-IIIa receptor antagonist activity in RGD peptides. Their findings on the molecular shape correlation with antagonist activity could be significant for the development of new therapies for thrombotic disorders (Tung et al., 1993).

Inhibition of Fibronectin Binding

Katow et al. (1990) examined how certain peptides, including the RGDS sequence, inhibit fibronectin binding to cell surfaces and fibronectin-promoted cell migration. This has potential applications in wound healing and cancer research, where cell migration plays a crucial role (Katow et al.,, 1990)

properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHOMSJTGFXHJE-SFHRIDMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)(C)S)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH
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Reactant of Route 6
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH

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